molecular formula C8H13NS B1341006 Isopropyl-thiophen-3-ylmethyl-amine CAS No. 937667-50-0

Isopropyl-thiophen-3-ylmethyl-amine

Cat. No.: B1341006
CAS No.: 937667-50-0
M. Wt: 155.26 g/mol
InChI Key: DLIBABRRFOROSL-UHFFFAOYSA-N
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Description

Isopropyl-thiophen-3-ylmethyl-amine is an organic compound that features a thiophene ring substituted with an isopropyl group and a methylamine group Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-thiophen-3-ylmethyl-amine typically involves the following steps:

    Formation of Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Substitution with Isopropyl Group: The thiophene ring is then subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group at the desired position.

    Introduction of Methylamine Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the thiophene ring with methylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often require basic conditions and suitable leaving groups.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Various reduced derivatives of the parent compound.

    Substitution Products: Functionalized thiophene derivatives with diverse applications.

Scientific Research Applications

Isopropyl-thiophen-3-ylmethyl-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of isopropyl-thiophen-3-ylmethyl-amine involves its interaction with specific molecular targets. The thiophene ring and amine group can engage in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the isopropyl and methylamine groups.

    Isopropyl-thiophene: Similar structure but without the methylamine group.

    Thiophen-3-ylmethyl-amine: Lacks the isopropyl group.

Uniqueness: Isopropyl-thiophen-3-ylmethyl-amine is unique due to the combination of the isopropyl group and the methylamine group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIBABRRFOROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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